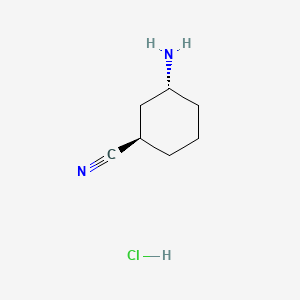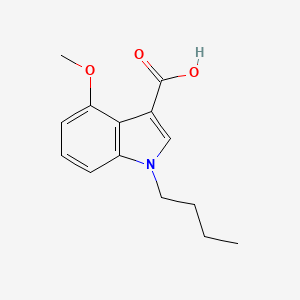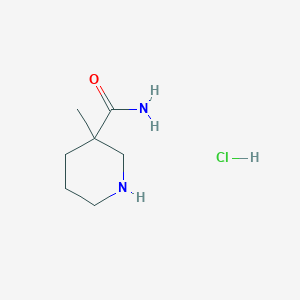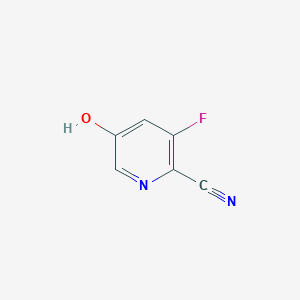
methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1262197-81-8. It has a molecular weight of 247.25 and its IUPAC name is methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H13N3O3 . The InChI code is 1S/C12H13N3O3/c1-8-6-15(7-13-8)10-5-4-9(12(16)18-3)14-11(10)17-2/h4-7H,1-3H3 .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
- The compound's crystal and molecular structures have been studied, particularly in the context of its formation as a side product in the synthesis of antitubercular agents. This research offers insights into the structural properties and potential applications in medicinal chemistry (Richter et al., 2023).
Angiotensin II Antagonists
- Studies on compounds with structures similar to methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate have demonstrated potent interactions with AT1 receptors. This finding highlights its potential use in developing angiotensin II antagonists, beneficial for treating conditions like hypertension (Harmat et al., 1995).
Scaffold for Synthesis of Highly Functionalized Isoxazoles
- This compound acts as a scaffold for synthesizing other highly functionalized isoxazoles, indicating its utility in diverse chemical syntheses and the development of novel chemical entities (Ruano et al., 2005).
Antiprotozoal Agents
- Research has explored the use of related compounds as antiprotozoal agents, specifically targeting diseases like trypanosomiasis and malaria. This area of study showcases the compound's potential in developing new treatments for protozoal infections (Ismail et al., 2004).
NMR Spectral Studies
- The compound's N-methylpurines and related compounds have been studied using 1H NMR spectroscopy, providing valuable insights into its molecular structure and behavior (Barlin & Fenn, 1983).
New Triazafulvalene System
- Synthesis studies have led to the creation of a new triazafulvalene system, highlighting the compound's role in developing novel chemical structures with potential applications in various fields (Uršič et al., 2010).
Derivatives for Trace Level Analysis in Agriculture
- Derivatives of this compound have been synthesized for use in trace-level analysis of herbicides in agriculture. This application is crucial for environmental monitoring and agricultural management (Anisuzzaman et al., 2000).
Catalysis in Organic Synthesis
- Its derivatives have been used in one-pot synthesis reactions, demonstrating its utility in organic synthesis and catalysis (Galenko et al., 2015).
Imaging with PET
- Related compounds have been utilized in developing novel radioligands for imaging the AT1 angiotensin receptor with PET, indicating its potential application in diagnostic imaging (Mathews et al., 2004).
Development of Novel Anti-Inflammatory Agents
- The compound has been studied as part of a research program targeting new molecules as potential anti-inflammatory agents, suggesting its possible therapeutic applications (Moloney, 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to different biological responses.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to different downstream effects . The specific pathways and effects would depend on the specific target and the biological context.
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and the biological context .
Eigenschaften
IUPAC Name |
methyl 6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-15(7-13-8)10-5-4-9(12(16)18-3)14-11(10)17-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBGUZQQMGJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate | |
CAS RN |
1262197-81-8 | |
| Record name | methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)







![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)

